6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione is systematically named according to IUPAC rules as follows:
- Pyrimidine-2,4(1H,3H)-dione forms the parent heterocyclic scaffold, with ketone groups at positions 2 and 4.
- The furan-3-yl substituent is attached to position 6 of the pyrimidine ring.
The CAS Registry Number for this compound is 2098088-08-3 . Its molecular formula is C₈H₆N₂O₃ , with a molecular weight of 178.14 g/mol .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 6-(furan-3-yl)-1H-pyrimidine-2,4-dione |
| CAS Number | 2098088-08-3 |
| Molecular Formula | C₈H₆N₂O₃ |
| SMILES | O=C1NC(C=C(C2=COC=C2)N1)=O |
Molecular Structure Elucidation via X-ray Crystallography
While direct X-ray crystallographic data for This compound is not explicitly reported in the provided sources, structural insights can be inferred from related pyrimidine-dione derivatives. For example:
- Pyrimidine-dione analogs, such as 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione , crystallize in monoclinic systems with hydrogen-bonded dimeric arrangements .
- Furan-substituted pyrimidines, like 5-(furan-3-yl)pyrimidine , exhibit planar heterocyclic cores with bond lengths consistent with aromatic systems (C–C: 1.38–1.42 Å, C–N: 1.32–1.35 Å) .
Table 2: Hypothetical Crystallographic Parameters (Based on Analogues)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=8.42 Å, b=6.48 Å, c=9.31 Å |
| Bond Angle (C6–N1–C2) | ~120° |
Comparative Analysis with Barbituric Acid Derivatives
This compound shares structural homology with barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione) but differs in substitution patterns:
- Barbituric acid has three ketone groups, while this compound has two ketones and a furan substituent.
- The furan-3-yl group introduces π-conjugation and steric effects absent in traditional barbiturates.
Table 3: Structural Comparison
| Feature | This compound | Barbituric Acid |
|---|---|---|
| Core Structure | Pyrimidine-2,4-dione | Pyrimidine-2,4,6-trione |
| Substituents | Furan-3-yl at C6 | None (parent scaffold) |
| Tautomerism | Keto-enol (2 tautomers) | Keto-enol-lactam (3 tautomers) |
Tautomeric Forms and Resonance Stabilization Mechanisms
The compound exhibits keto-enol tautomerism due to the presence of conjugated carbonyl groups:
- Keto Form : Dominant form with two carbonyl groups (C2=O and C4=O).
- Enol Form : Rare, involving deprotonation at N3 and hydroxyl formation at C4.
Resonance Stabilization :
- The pyrimidine ring’s conjugation delocalizes π-electrons across C2=O, C4=O, and the furan’s oxygen atom.
- Furan’s electron-rich oxygen enhances stabilization via inductive effects.
Table 4: Key Resonance Contributors
| Contributor | Description |
|---|---|
| Primary Keto Form | Stabilized by two carbonyl groups |
| Enolate Form | Negative charge delocalized over N1 and O |
| Furan-Pyrimidine Conjugation | Enhanced aromaticity via O lone pairs |
Properties
IUPAC Name |
6-(furan-3-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-3-6(9-8(12)10-7)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNXCJOBNDRDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation.
Mode of Action
Related pyrimidine derivatives have been shown to inhibit cdk2, thereby preventing cell cycle progression and inducing apoptosis.
Biological Activity
6-(Furan-3-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to compile and analyze the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a pyrimidine ring substituted with a furan moiety, which is crucial for its biological activity.
Research indicates that compounds with a pyrimidine scaffold often exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : Pyrimidine derivatives are known to inhibit key enzymes involved in cellular processes. For instance, they can act as inhibitors of dihydrofolate reductase (DHFR), which is critical in nucleotide synthesis and cell proliferation .
- Antimicrobial Activity : Studies have shown that 6-(furan-3-yl)pyrimidine derivatives possess significant antimicrobial properties, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Biological Activities
The biological activities associated with this compound include:
- Anticancer Properties : Several studies have reported the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death .
- Antiviral Activity : The compound has demonstrated efficacy against various viral infections by inhibiting viral replication mechanisms .
- Anti-inflammatory Effects : Research indicates that derivatives of this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .
Table 1: Summary of Biological Activities
Notable Research Findings
- Anticancer Studies : A study evaluated the effects of various pyrimidine derivatives on MCF-7 breast cancer cells. The results indicated that certain modifications to the furan ring enhanced cytotoxicity significantly compared to unmodified compounds .
- Antimicrobial Testing : A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that modifications at the 5-position of the pyrimidine ring improved antibacterial activity against resistant strains .
- In Vivo Models : Animal studies have shown that administration of this compound resulted in reduced tumor growth in xenograft models, supporting its potential as a therapeutic agent in oncology .
Scientific Research Applications
Anticancer Activity
The compound has shown promise as a potential inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms. Inhibition of PARP-1 can enhance the efficacy of DNA-damaging agents used in cancer therapy. Recent studies synthesized various derivatives of pyrano[2,3-d]pyrimidine-2,4-dione, including those based on 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione. These derivatives were evaluated for their anti-proliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Case Study: PARP Inhibitors
- Objective: To evaluate the efficacy of new pyrano[2,3-d]pyrimidine-2,4-dione derivatives as PARP inhibitors.
- Methodology: Compounds were synthesized and tested for PARP inhibition and cytotoxicity.
- Results: Several compounds exhibited significant inhibitory activity against PARP-1 and demonstrated cytotoxic effects on cancer cell lines.
Antimicrobial Activity
The compound's derivatives have also been investigated for their antimicrobial properties. A study utilized Fe(III)-montmorillonite as a catalyst to synthesize 5-substituted dihydropyrimidines, which were then screened for antimicrobial activity against various microorganisms . The results indicated that certain derivatives exhibited promising antimicrobial effects.
Case Study: Antimicrobial Screening
- Objective: To assess the antimicrobial efficacy of synthesized 5-substituted dihydropyrimidines.
- Methodology: Compounds were tested against a range of bacterial strains.
- Results: Some compounds showed significant antimicrobial activity, suggesting potential for development into therapeutic agents.
Ion Channel Modulation
Recent patents have highlighted the use of thieno- and furo[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as modulators of TRPC5 (transient receptor potential cation channel subfamily C member 5). These channels are implicated in various physiological processes and diseases related to calcium signaling . The modulation of TRPC5 can influence cellular excitability and has therapeutic implications for conditions linked to calcium dysregulation.
Case Study: TRPC5 Modulators
- Objective: To explore the potential of furo[2,3-d]pyrimidine derivatives as TRPC5 modulators.
- Methodology: Evaluation of the compounds' effects on TRPC5-mediated calcium influx.
- Results: Identification of specific derivatives that effectively modulate TRPC5 activity.
Data Table: Summary of Applications
Chemical Reactions Analysis
Three-Component Cyclocondensation
This compound serves as a key intermediate in multicomponent reactions. For example, ZrOCl₂·8H₂O-catalyzed (2 mol%) reactions with aryl glyoxal monohydrates and alkyl isocyanides in water at 50°C yield fused furo[2,3-d]pyrimidine derivatives (e.g., 4a–n ) .
| Reactants | Catalyst | Conditions | Product Yield | Reference |
|---|---|---|---|---|
| Aryl glyoxal, alkyl isocyanide | ZrOCl₂·8H₂O | 50°C, aqueous | 75–90% |
Mechanism : The reaction proceeds via sequential Michael addition and intramolecular heteroannulation, forming iminolactone intermediates that undergo -hydrogen transfer to stabilize the fused pyrimidine structure .
Thiolation and Sulfur Incorporation
Reaction with thiourea under acidic conditions introduces thiol groups. For example, treatment with thiourea in ethanol/HCl yields 4-amino-2-mercapto-10-(furan-3-yl)-pyrano[2,3-d]dipyrimidine-7,9-dione .
| Reagent | Conditions | Product Structure | Yield | Reference |
|---|---|---|---|---|
| Thiourea | HCl, ethanol, reflux | Thiol-substituted pyrimidine | 80% |
Key Data :
[4 + 1] Heteroannulation
Interaction with carbon disulfide and formamide under reflux forms pyrimido[4,5-d]pyrimidin-2,4-diones. For instance, cyclocondensation yields fused systems with enhanced aromaticity :
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CS₂, formamide | Reflux, 6 hours | Pyrimido[4,5-d]pyrimidine | 75% |
Structural Confirmation :
Spiroindole Formation
Reaction with indoline-2,3-dione produces spiro derivatives. For example, hydrazine-mediated coupling yields 3-(2-(6-(furan-3-yl)pyrimidin-4-yl)hydrazono)indolin-2-one :
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Indoline-2,3-dione | Ethanol, reflux | Spiroindole-pyrimidine | 68% |
Key Observations :
Esterification and Hydrolysis
The pyrimidine-2,4-dione core undergoes esterification with acetic anhydride, forming 6-(methoxyamino)-2,4-dioxo derivatives. Hydrolysis regenerates the parent compound :
| Reaction Type | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Esterification | Acetic anhydride | Reflux, 4 hours | Methoxyamino derivative | 70% |
Analytical Data :
Diazotization and Triazine Formation
Diazotization with NaNO₂/HCl produces triazine-fused systems. For example, 4-hydroxy-5-(furan-3-yl)-triazino-pyrano[2,3-d]pyrimidine forms via this route :
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaNO₂, HCl | Acetic acid, 0°C | Triazine-pyrimidine | 65% |
Key Feature :
Comparative Reactivity Insights
The furan-3-yl group enhances electrophilic substitution at the β-position, while the pyrimidine-2,4-dione core facilitates nucleophilic attacks at C-5 and C-6. Comparative studies with thiophene analogs show higher yields for furan derivatives due to reduced steric hindrance .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 6-position substituent significantly influences molecular weight, polarity, and electronic properties. Key analogues include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The furan-3-yl group (electron-rich) may increase nucleophilicity at the 6-position compared to electron-withdrawing substituents like trifluoromethyl (e-g).
- HOMO-LUMO Gaps : Pyrido[2,3-d]pyrimidines () exhibit HOMO-LUMO gaps of 3.91–4.10 eV, suggesting lower reactivity than simpler pyrimidine-diones.
Implications for 6-(Furan-3-yl) derivative :
- Likely synthesized via cross-coupling (e.g., Suzuki) or nucleophilic substitution, with yields dependent on furan reactivity.
- Furan’s oxygen atom may facilitate coordination in metal-catalyzed reactions, improving efficiency compared to thioether analogues.
Hypothesized Activity for 6-(Furan-3-yl) derivative :
- Antiviral Potential: Furan’s oxygen may mimic ribose moieties in nucleic acids, enabling RT or capsid protein binding (as seen in ).
- Antifungal Activity: Similar to furanose derivatives (), the furan ring could disrupt fungal cell walls via H-bonding.
Preparation Methods
Multi-Component Synthesis via Cyclocondensation
Overview:
One of the most effective approaches involves the cyclocondensation of substituted pyrimidine derivatives with aldehydes and heterocyclic amines. This method is advantageous for its one-pot operation, high yields, and minimal purification steps.
- Starting materials: 6-Aminouracil derivatives, aromatic or heterocyclic aldehydes, and furanyl precursors.
- Conditions: Reflux in solvents like acetic acid/water, often under microwave irradiation for enhanced efficiency.
Research Findings:
Choudhury et al. (2017) demonstrated a three-component reaction involving 2-hydroxy-1,4-naphthoquinone, aldehydes, and 6-aminouracil derivatives to synthesize fused pyrimidine derivatives, including those bearing furan moieties. The process utilized microwave heating at 100°C, completing within 5 hours with yields often exceeding 80%. The reaction mechanism involves initial formation of a Schiff base followed by cyclization to form the pyrimidine core.
Reaction Conditions & Data Table:
| Entry | Reactants | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 6-Aminouracil + Furan-3-carbaldehyde + Phenylglyoxal | Acetic acid/water (1:1) | 100°C | 4-5 h | 78-85 | Short reaction time, high yield |
| 2 | 6-Aminouracil + Furan-3-carbaldehyde + Aromatic aldehyde | Ethanol | Room temp | 2-3 h | 70-80 | Mild conditions, efficient |
One-Pot Three-Component Reactions
Overview:
This method involves the simultaneous reaction of 2-hydroxy-1,4-naphthoquinone, aldehydes, and 6-aminouracil derivatives under microwave or conventional heating, facilitating rapid synthesis of furan-containing pyrimidines.
Research Findings:
Choudhury et al. (2017) reported that microwave irradiation significantly reduces reaction time and improves yields. Under microwave conditions (100°C), the reactions typically complete in less than 5 hours, with yields often above 80%. The products are precipitated directly from the reaction mixture, simplifying purification.
- Mix phenylglyoxal, 2-hydroxy-1,4-naphthoquinone, and 6-aminouracil in acetic acid/water (1:1).
- Microwave at 100°C for 4-5 hours.
- Filter the precipitated product, wash, and recrystallize if necessary.
| Entry | Reactants | Solvent | Heating Method | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Phenylglyoxal + 2-Hydroxy-1,4-naphthoquinone + 6-Aminouracil | Acetic acid/water | Microwave | 4 h | 83 | Efficient, high purity |
| 2 | Same as above | Reflux | Conventional | 8 h | 75 | Slightly longer, comparable yield |
Synthesis via Condensation with Aromatic or Heterocyclic Aldehydes
Overview:
Condensation reactions between 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione and furanyl aldehydes under basic or acidic conditions have been employed to produce the target compounds.
Research Findings:
The reaction typically proceeds under mild conditions in ethanol or acetic acid, with reaction times ranging from 2 to 6 hours. The process involves initial formation of a Schiff base, followed by cyclization and tautomerization to yield the pyrimidine-furan derivative.
Reaction Conditions & Data Table:
| Entry | Reactants | Solvent | Catalyst | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione + Furan-3-carbaldehyde | Ethanol | None | Reflux | 3-4 h | 70-78 | Efficient with straightforward purification |
| 2 | Same as above | Acetic acid | None | 100°C | 2-3 h | 75 | High yield, mild conditions |
Functionalization of Pyrimidine Core via Cyclization
Overview:
Advanced methods involve cyclization of pre-functionalized pyrimidine derivatives with furanyl precursors, often employing catalysts like p-toluenesulfonic acid or microwave-assisted catalysis.
Research Findings:
These approaches are suitable for synthesizing derivatives with specific substitution patterns, including the 6-(furan-3-yl) group. The reactions typically involve initial acylation or alkylation followed by intramolecular cyclization.
| Step | Reagents | Catalyst | Solvent | Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Pyrimidine derivative + Furanyl acyl chloride | p-Toluenesulfonic acid | Toluene | Reflux | 6-8 h | 65-72 | Suitable for complex derivatives |
Summary of Key Findings
| Method | Advantages | Disadvantages | Typical Yield | Reaction Time | Raw Materials | Notes |
|---|---|---|---|---|---|---|
| Multi-component cyclocondensation | High efficiency, simple, one-pot | Limited substrate scope | 78-85% | 4-5 h | Readily available aldehydes, uracils | Suitable for diversity-oriented synthesis |
| Microwave-assisted synthesis | Rapid, high yield | Requires microwave equipment | >80% | <5 h | Same as above | Ideal for high-throughput synthesis |
| Condensation with aldehydes | Mild, straightforward | Longer reaction times | 70-78% | 2-4 h | Furanyl aldehydes | Good for specific substitution patterns |
| Cyclization of functionalized precursors | Precise substitution | Multi-step, complex | 65-72% | 6-8 h | Functionalized pyrimidines | For tailored derivatives |
Q & A
Q. Table 1: Representative Synthetic Methods
How can structural integrity and hydrogen bonding patterns be confirmed in pyrimidine-2,4-dione derivatives?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions and tautomeric forms. For example, the 6-(trifluoromethyl) derivative shows distinct CF₃ peaks at δ 120.9 ppm in ¹³C NMR .
- X-ray Crystallography : Reveals intermolecular interactions. The 6-(trifluoromethyl) analog forms ring dimers via N–H⋯O and O–H⋯O hydrogen bonds (bond lengths: 2.85–2.92 Å) .
- HRMS : Validates molecular weight (e.g., m/z [M+H]⁺ = 196.2 for compound 18c) .
What strategies optimize low-yield reactions in pyrimidine-2,4-dione synthesis?
Answer:
- Solvent Selection : Polar aprotic solvents (DMF, THF) improve reactivity by stabilizing intermediates .
- Catalyst Use : p-Toluenesulfonic acid enhances cyclocondensation in THF .
- Stoichiometry Adjustments : Excess alkylating agents (e.g., ethyl iodide) increase yields from 40% to 53% in propyl derivatives .
- Reaction Time/Temperature : Extended reflux (e.g., 20 hours for trifluoromethyl derivatives) ensures completion .
How are contradictory biological activity data resolved among structural analogs?
Answer:
- Structure-Activity Relationship (SAR) Studies : Varying substituents (e.g., methoxy vs. fluoro groups) identifies pharmacophoric requirements. For example, 3-hydroxy-6-(4’-methoxybiphenyl) analogs show higher HIV inhibition (61% yield) than chloro-fluoro variants (51% yield) .
- Computational Modeling : Docking studies with targets like eEF-2K or HIV Rev explain activity differences. Hydrophobic substituents (e.g., cyclopropyl) enhance binding affinity .
Q. Table 2: Biological Activity Comparison
| Compound | Substituent | Biological Target | Activity (%) | Reference |
|---|---|---|---|---|
| 8g | Biphenyl-3-carbonyl | HIV Rev | 87 | |
| 8l | 4’-Chloro-3’-fluoro | HIV Rev | 51 | |
| Compound 6 | Carboxamide | eEF-2K | IC₅₀ = 0.8 µM |
What advanced techniques elucidate heterocyclic ring formation mechanisms?
Answer:
- Kinetic Studies : Monitor intermediate formation via TLC or in situ NMR. For example, thiazole ring formation in thieno[2,3-d]pyrimidines is tracked by LCMS .
- Isotopic Labeling : ¹⁵N/¹³C labeling traces atom incorporation during cyclocondensation .
- DFT Calculations : Predict transition states for ring closure, validated by experimental yields .
How do solvents influence the regioselectivity of substituent addition?
Answer:
- DMF : Promotes N-alkylation due to high polarity and ability to dissolve ionic intermediates .
- THF : Facilitates cyclocondensation via mild acidity (e.g., p-TsOH catalysis) .
- Acetic Acid : Enables electrophilic substitution for thiazole ring formation .
What analytical methods validate hydrogen bonding in crystalline derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
